molecular formula C20H12Br3N3O7 B11554939 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11554939
M. Wt: 646.0 g/mol
InChI Key: SMHHRFYOAREALM-PGGKNCGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound characterized by its multiple bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting with the bromination of phenyl derivatives. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups can undergo reduction to amines under specific conditions.

    Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Amines: From the reduction of nitro groups.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for drug development due to its complex structure and functional groups.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or photonic properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups, forming hydrogen bonds or covalent bonds with enzymes or receptors. The nitro and bromine groups can participate in various biochemical pathways, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-nitrophenyl derivatives: Similar in structure but may lack the furan-2-carboxylate group.

    Brominated Phenyl Acetamides: Share the acetamido group but differ in the substitution pattern on the phenyl ring.

Uniqueness

The uniqueness of 2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE lies in its combination of multiple bromine and nitro groups with a furan-2-carboxylate moiety, providing a versatile scaffold for various chemical reactions and applications.

Properties

Molecular Formula

C20H12Br3N3O7

Molecular Weight

646.0 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C20H12Br3N3O7/c21-12-6-11(19(15(23)7-12)33-20(28)17-2-1-5-31-17)9-24-25-18(27)10-32-16-4-3-13(26(29)30)8-14(16)22/h1-9H,10H2,(H,25,27)/b24-9+

InChI Key

SMHHRFYOAREALM-PGGKNCGUSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.